![molecular formula C17H17N3O2 B13996634 1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) CAS No. 69391-95-3](/img/structure/B13996634.png)
1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azo group (-N=N-) and an acetyl group (-COCH3), making it a significant subject of study in organic chemistry.
Preparation Methods
The synthesis of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminoacetophenone and 4-nitrobenzaldehyde.
Diazotization: The 4-aminoacetophenone is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitrobenzaldehyde under alkaline conditions to form the azo compound.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key factor in its activity .
Comparison with Similar Compounds
1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone can be compared with other azo compounds such as:
1-(4-((5-amino-4-hydroxy-2-methylphenyl)diazenyl)phenyl)ethanone: Similar in structure but with different substituents, leading to variations in biological activity.
4’-(1-Piperazinyl)acetophenone: Contains a piperazine ring, which imparts different pharmacological properties.
1-(4-methylphenyl)ethanone: Lacks the azo group, resulting in different chemical reactivity and applications.
The uniqueness of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69391-95-3 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-[4-[(4-acetyl-N-methylanilino)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H17N3O2/c1-12(21)14-4-8-16(9-5-14)18-19-20(3)17-10-6-15(7-11-17)13(2)22/h4-11H,1-3H3 |
InChI Key |
ZDGXLHILGUBZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NN(C)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


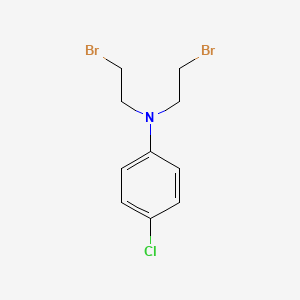
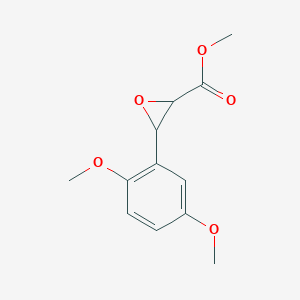


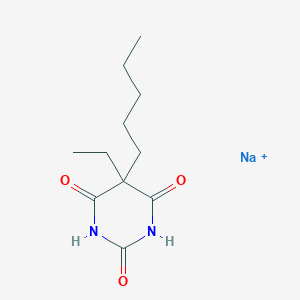
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
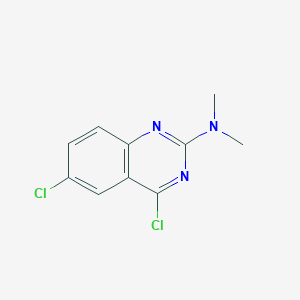
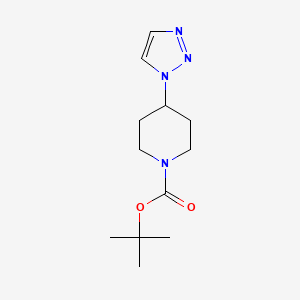
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)


